molecular formula C14H16N2 B1600018 N1,1-Diphenylethane-1,2-diamine CAS No. 42164-54-5

N1,1-Diphenylethane-1,2-diamine

Cat. No.: B1600018
CAS No.: 42164-54-5
M. Wt: 212.29 g/mol
InChI Key: XDJPCFMMGYZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,1-Diphenylethane-1,2-diamine is an organic compound with the chemical formula C14H16N2. It is a white solid that is slightly soluble in water. This compound is known for its applications in asymmetric hydrogenation and as a chiral solvating agent in NMR analysis. It exists as three stereoisomers: meso and two enantiomers, S,S- and R,R-.

Scientific Research Applications

Mechanism of Action

Target of Action

N1,1-Diphenylethane-1,2-diamine, also known as DPEN, is a chiral molecule that primarily targets chiral carboxylic acids .

Mode of Action

DPEN interacts with its targets by forming 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids . This interaction results in diastereotopic resonances in 1H NMR, which are typically more than 0.05 ppm shift non-equivalent .

Biochemical Pathways

The primary biochemical pathway affected by DPEN is the derivatization of proquinoidal analytes . This process involves the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE), mediated by the presence of an oxidant such as potassium hexacyanoferrate .

Result of Action

The primary result of DPEN’s action is the formation of derivatization products with 5-hydroxyindoles, catecholamines, and catechols . These products have been established except for the product arising from the reaction of DPE with catechols .

Action Environment

The action of DPEN is influenced by several environmental factors. The effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence has been studied . For instance, the structure of the CSA was varied systematically and the observed non-equivalence with 1, may be attributed to the anisotropy of the second aryl ring which is proximate to the substituents α to the carboxylic acid group .

Safety and Hazards

It is recommended to keep the product and empty container away from heat and sources of ignition. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) .

Future Directions

“N1,1-Diphenylethane-1,2-diamine” has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This approach has become an established method for the bioanalysis of this group of biologically important substances .

Biochemical Analysis

Biochemical Properties

N1,1-Diphenylethane-1,2-diamine plays a significant role in biochemical reactions, particularly in the derivatization of proquinoidal analytes. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form hydrogen bonds and other interactions. For instance, it has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This interaction is crucial for the bioanalysis of these biologically important substances.

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its ability to form complexes with biomolecules can affect the function of enzymes and proteins within the cell. For example, it has been shown to act as a chiral solvating agent in the nuclear magnetic resonance analysis of chiral carboxylic acids, which can influence the enantiomeric purity of these acids and subsequently affect cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form complexes with chiral carboxylic acids, leading to changes in their nuclear magnetic resonance spectra. This binding interaction is facilitated by the anisotropy of the second aryl ring, which is proximate to the substituents alpha to the carboxylic acid group . Additionally, its interaction with oxidants in the derivatization process can lead to the formation of fluorescent products, which are useful in biochemical analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the presence of glycine can influence the derivatization process, leading to different reaction pathways and yields . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. Its role in the derivatization of catecholamines and catechols highlights its involvement in metabolic processes that are essential for cellular function . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1,1-Diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethane-1,2-diamine: Similar in structure but differs in the position of the amino groups.

    N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine: Contains additional methyl groups on the nitrogen atoms.

    N,N’-Dibenzyl-1,2-diphenylethane-1,2-diamine: Features benzyl groups attached to the nitrogen atoms.

Uniqueness

N1,1-Diphenylethane-1,2-diamine is unique due to its specific stereochemistry, which allows it to be used effectively in asymmetric synthesis and as a chiral solvating agent. Its ability to form stable complexes with metal catalysts makes it particularly valuable in the field of asymmetric hydrogenation .

Properties

IUPAC Name

N,1-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJPCFMMGYZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445043
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42164-54-5
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1,1-Diphenylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1,1-Diphenylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.